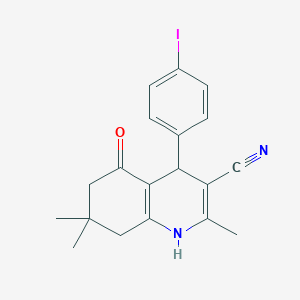![molecular formula C21H18N2O5 B336221 N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B336221.png)
N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is an organic compound with a complex structure that includes benzene rings, nitro groups, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 4-benzyloxyaniline with 3-nitro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine
In medicine, this compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-nitrobenzamide
- N-[4-(benzyloxy)phenyl]-4-methoxybenzamide
- N-[4-(benzyloxy)phenyl]-3-nitrobenzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O5/c1-27-20-12-7-16(13-19(20)23(25)26)21(24)22-17-8-10-18(11-9-17)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,24) |
InChI Key |
CEDJNFUPYKHTQW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


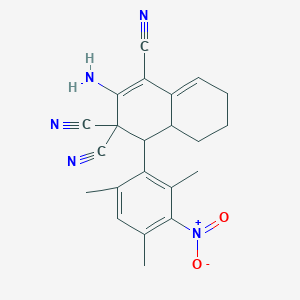
![1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B336143.png)
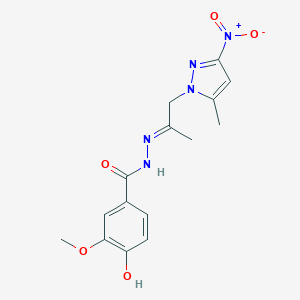
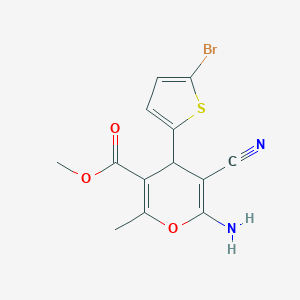
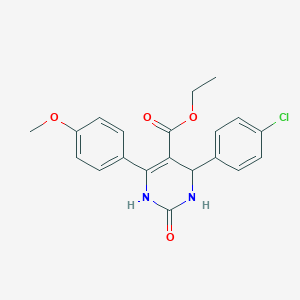
![N'-[(5-bromo-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B336148.png)
![2-Amino-4-(5-methyl-2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B336149.png)
![N'-[1-(2-pyridinyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B336151.png)
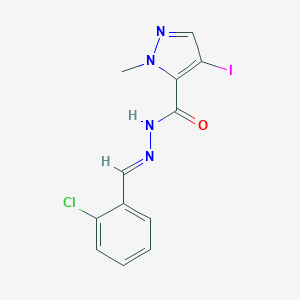
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide](/img/structure/B336153.png)
![2-Amino-4-(5-butyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B336157.png)
![5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336159.png)
![3-chloro-N'-[1-(5-methyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B336162.png)
